![molecular formula C36H28F2S2 B13426037 5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)](/img/structure/B13426037.png)
5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) is an organic compound that features a biphenyl core with dimethyl and fluorophenyl thiophene substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4,4’-dimethylbiphenyl and a suitable boronic acid derivative.
Introduction of Methylene Bridges: The methylene bridges are introduced via a Friedel-Crafts alkylation reaction using formaldehyde or a similar reagent.
Attachment of Fluorophenyl Thiophene Groups: The final step involves the attachment of 2-(4-fluorophenyl)thiophene groups through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can be performed using halogens or nitric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced biphenyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethylbiphenyl: A simpler biphenyl derivative without the fluorophenyl thiophene groups.
2-(4-Fluorophenyl)thiophene: A monomeric unit present in the compound.
Biphenyl: The parent compound of the biphenyl core.
Uniqueness
5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) is unique due to its combination of biphenyl, dimethyl, and fluorophenyl thiophene groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C36H28F2S2 |
|---|---|
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-5-[[5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2-methylphenyl]methyl]thiophene |
InChI |
InChI=1S/C36H28F2S2/c1-23-3-5-27(19-29(23)21-33-15-17-35(39-33)25-7-11-31(37)12-8-25)28-6-4-24(2)30(20-28)22-34-16-18-36(40-34)26-9-13-32(38)14-10-26/h3-20H,21-22H2,1-2H3 |
Clave InChI |
ATBACRHESJJDFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C)CC3=CC=C(S3)C4=CC=C(C=C4)F)CC5=CC=C(S5)C6=CC=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


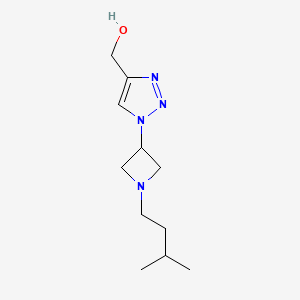


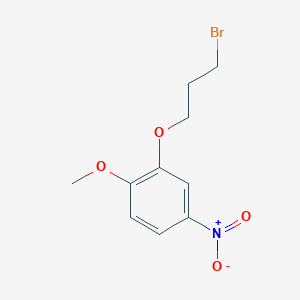
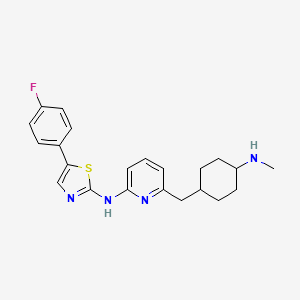


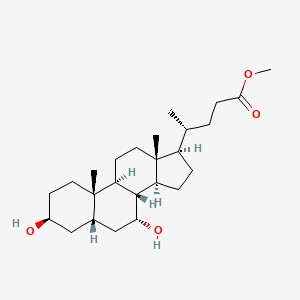
![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)

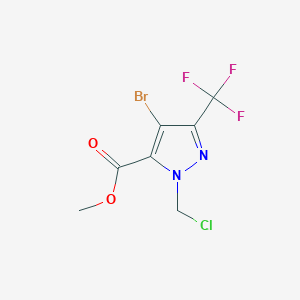
![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)

![Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one](/img/structure/B13426026.png)
